molecular formula C4H7Cl B127518 (Chloromethyl)cyclopropane CAS No. 5911-08-0

(Chloromethyl)cyclopropane

Cat. No.: B127518
CAS No.: 5911-08-0
M. Wt: 90.55 g/mol
InChI Key: ZVTQWXCKQTUVPY-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 87-89°C and a density of 0.98 g/mL at 25°C . This compound is of interest due to its unique three-membered cyclopropane ring, which imparts significant ring strain and reactivity.

Safety and Hazards

(Chloromethyl)cyclopropane is classified as a highly flammable liquid and vapor, and it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclopropane can be synthesized through various methods. One common method involves the reaction of cyclopropylmethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C₃H₅CH₂OH+SOCl₂C₃H₅CH₂Cl+SO₂+HCl\text{C₃H₅CH₂OH} + \text{SOCl₂} \rightarrow \text{C₃H₅CH₂Cl} + \text{SO₂} + \text{HCl} C₃H₅CH₂OH+SOCl₂→C₃H₅CH₂Cl+SO₂+HCl

Another method involves the reaction of cyclopropylmethanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl₂).

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of cyclopropane derivatives under controlled conditions. The process ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Chloromethyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form cyclopropylmethyl alcohol or further oxidized to cyclopropylmethyl ketone.

    Reduction Reactions: It can be reduced to cyclopropylmethane using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Cyclopropylmethyl derivatives depending on the nucleophile used.

    Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone.

    Reduction: Cyclopropylmethane.

Scientific Research Applications

(Chloromethyl)cyclopropane is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Chloromethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards nucleophiles and electrophiles. The chlorine atom can be readily substituted, leading to the formation of various derivatives. The compound can also undergo ring-opening reactions under certain conditions, leading to the formation of more stable products.

Comparison with Similar Compounds

    Cyclopropylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Cyclopropylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.

    Cyclopropane: The parent hydrocarbon without any substituents.

Uniqueness: (Chloromethyl)cyclopropane is unique due to the presence of both a cyclopropane ring and a chloromethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The ring strain in the cyclopropane ring also contributes to its unique chemical behavior compared to other cyclopropane derivatives.

Properties

IUPAC Name

chloromethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQWXCKQTUVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207854
Record name (Chloromethyl)cyclopropane
Source EPA DSSTox
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Molecular Weight

90.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5911-08-0
Record name (Chloromethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5911-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)cyclopropane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethyl)cyclopropane
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Record name (chloromethyl)cyclopropane
Source European Chemicals Agency (ECHA)
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Record name (CHLOROMETHYL)CYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of (chloromethyl)cyclopropane?

A1: this compound has a molecular formula of C4H7Cl and a molecular weight of 90.55 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been crucial in understanding its structure. These techniques provide information about the vibrational modes of the molecule, revealing details about bond strengths and molecular geometry. [] For instance, the presence of specific peaks in the IR spectrum confirms the presence of C-Cl and C-H bonds. Additionally, microwave spectroscopy studies have provided insights into the molecule's structure and conformation in the gas phase. []

Q2: What are the different conformations of this compound?

A2: this compound exists as an equilibrium mixture of two conformers: gauche (major) and cis (minor). In the gauche conformation, the chlorine atom and the cyclopropane ring are staggered, minimizing steric hindrance. Conversely, in the cis conformation, these groups are eclipsed, leading to higher energy. The gauche conformer dominates in both liquid (95%) and solid (100%) phases. [] The enthalpy difference between these conformers, determined through variable temperature studies, is 1.40±0.10 kcal/mol. []

Q3: How is this compound synthesized?

A3: While the provided research doesn't detail the specific synthesis of this compound, it highlights its use as a building block for other compounds. Notably, it serves as an intermediate in the synthesis of [1.1.1]propellane. [] One documented preparation involves the reaction of 1,1-dibromo-2,2-bisthis compound with methyllithium in ether, leading to [1.1.1]propellane with a 70% yield. []

Q4: What are some interesting reactions this compound undergoes?

A4: this compound exhibits interesting reactivity with carbanions. For example, it reacts with 2-substituted phenylacetonitriles in the presence of a strong base and phase-transfer catalyst to yield 1,2-disubstituted methylenecyclopropanes. [] This reaction highlights the versatility of this compound as a precursor for more complex cyclopropane derivatives. Additionally, its reaction with an isolable dialkylsilylene yields an unusual 5-silaspiro[4.4]nonane derivative through a double silylene insertion mechanism, demonstrating its potential in organosilicon chemistry. []

Q5: Have there been any computational studies on this compound?

A5: Yes, computational chemistry has been employed to study this compound. Density Functional Theory (DFT) and Coupled Cluster calculations (CCSD(T)) have been used to investigate the relative stability of methylenecyclopropane and methylcyclopropene derivatives. [] These studies revealed that, contrary to common understanding, the methylcyclopropene derivative is more stable in certain systems containing this compound, challenging established beliefs in unsaturated cyclopropane chemistry. [] This highlights the importance of computational methods in understanding the subtle energetic differences between isomers.

Q6: What are the potential applications of this compound?

A6: this compound serves as a valuable building block in organic synthesis. It acts as an intermediate in the preparation of [1.1.1]propellane, a highly strained and reactive molecule with unique properties. [, ] Further, its reactions with carbanions highlight its potential in constructing diverse methylenecyclopropane derivatives, which are important structural motifs in various natural products and pharmaceuticals. []

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